molecular formula C4H5FN2 B1445341 4-(fluoromethyl)-1H-pyrazole CAS No. 881178-93-4

4-(fluoromethyl)-1H-pyrazole

Cat. No. B1445341
CAS RN: 881178-93-4
M. Wt: 100.09 g/mol
InChI Key: QYHXVUUNXIXBDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with specific reactants and conditions .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and their bonds. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Protease Inhibition

4-(Fluoromethyl)-1H-pyrazole: derivatives, particularly peptidyl mono-fluoromethyl ketones (FMKs), have been developed as protease inhibitors . These compounds are valuable in treating diseases by inhibiting proteolytic enzymes that play a role in disease progression. Their selectivity and reactivity make them suitable for targeting specific proteases .

Chemical Probes for Cellular Processes

As chemical probes, FMKs can be used to study cellular processes. They help in understanding the function of proteases within the cellular environment, which is crucial for elucidating the mechanisms of various diseases and developing targeted therapies .

Medicinal Chemistry

In medicinal chemistry, 4-(fluoromethyl)-1H-pyrazole plays a pivotal role due to its ability to modify the physicochemical properties of substrates. This modification enhances the reactivity of the carbonyl group towards nucleophiles, which is beneficial in the design of enzyme inhibitors .

Enzymatic Inhibitors

These compounds are potent inhibitors of hydrolytic enzymes like serine and cysteine proteases. They can be used to investigate the proteolytic activity of these enzymes and their role in the onset and progression of several diseases .

Drug Discovery

The unique properties of FMKs make them highly valuable in drug discovery. They are employed as substrates for a wide variety of biological targets, offering advantages in terms of reactivity, selectivity, and therapeutic relevance .

Treatment of Cancer and Viral Infections

Peptidyl fluoromethyl ketones have applications in the treatment of topical diseases such as various types of cancer and viral infections. Their structure allows them to be recognized by specific subclasses of human or pathogenic proteases, making them effective in targeted drug design .

Synthesis of Biologically Active Molecules

The synthesis routes for peptidyl mono-FMKs, which include 4-(fluoromethyl)-1H-pyrazole , are crucial for creating biologically active molecules. These molecules show potential as both therapeutic agents and research tools .

Monofluoromethylation of N-Heterocyclic Compounds

4-(Fluoromethyl)-1H-pyrazole: is involved in the monofluoromethylation of N-heterocyclic compounds. This process is significant for the development of pharmaceuticals and agrochemicals, where the introduction of a fluoromethyl group can enhance the biological activity of the compounds .

Mechanism of Action

Target of Action

Fluorinated compounds are known to interact with various enzymes and proteins within the cell . The introduction of a fluorine atom into an organic compound can result in a profound pharmacological effect .

Mode of Action

It is known that fluorinated compounds can interact with a wide range of chemically related substrates . For instance, corticosteroids like Fluorometholone are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

It’s known that metabolic pathways are a series of chemical reactions occurring within a cell, where the products of one reaction act as the substrates for subsequent reactions . The introduction of fluorine into an organic compound can affect its stability, lipophilicity, and electronic properties, which can influence various metabolic pathways .

Pharmacokinetics

The introduction of a fluorine atom into an organic compound can enhance a number of pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .

Result of Action

It’s known that the introduction of a fluorine atom into an organic compound can result in a profound pharmacological effect . For instance, Fluorometholone, a fluorinated corticosteroid, is used to relieve inflammation, redness, and irritation in the eye .

Action Environment

It’s known that the metabolism of organofluorines can lead to the generation of toxic compounds that are of environmental concern . On the other hand, similar biotransformations can yield difficult-to-synthesize products and intermediates, particularly derivatives of biologically active secondary metabolites .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc .

Future Directions

This involves predicting or discussing potential future applications or areas of study for the compound .

properties

IUPAC Name

4-(fluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHXVUUNXIXBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(fluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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